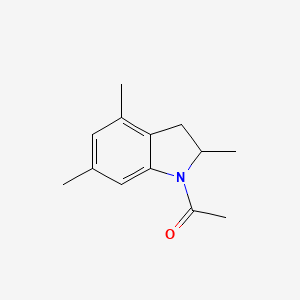![molecular formula C10H6F2N4 B12601999 3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile CAS No. 916151-06-9](/img/structure/B12601999.png)
3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride. This method is efficient and environmentally benign, providing the desired product in moderate-to-good yields. The reaction proceeds via a tandem mechanism involving difluoroacetylation, nucleophilic addition, and water elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the benzonitrile moiety.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Applications De Recherche Scientifique
3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biomolecular targets, enhancing its binding affinity and specificity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones: These compounds share the triazole ring and difluoromethyl group but differ in the aryl substituent.
Fluconazole: A well-known antifungal drug with a similar triazole ring structure but different substituents.
4-trifluoromethyl-(1,2,3-triazol-1-yl)quinolines: These compounds feature a trifluoromethyl group and a quinoline moiety, offering different chemical properties and applications.
Uniqueness
3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is unique due to its specific combination of a difluoromethyl group and a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
916151-06-9 |
|---|---|
Formule moléculaire |
C10H6F2N4 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
3-[4-(difluoromethyl)triazol-1-yl]benzonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)9-6-16(15-14-9)8-3-1-2-7(4-8)5-13/h1-4,6,10H |
Clé InChI |
KYLNOZXQNBKYGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=C(N=N2)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


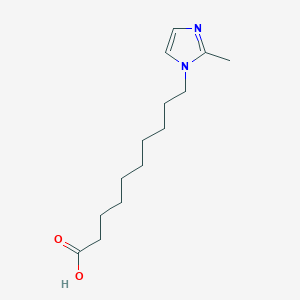
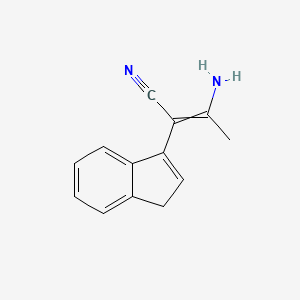

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
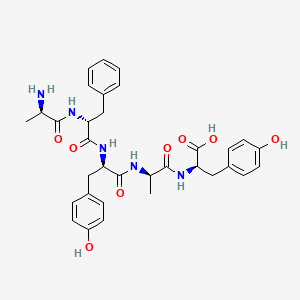
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
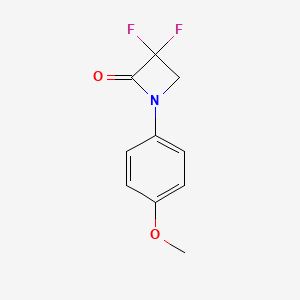
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
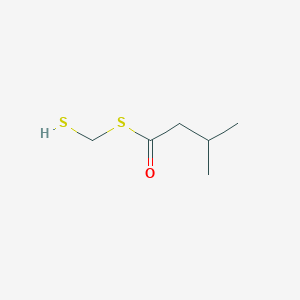

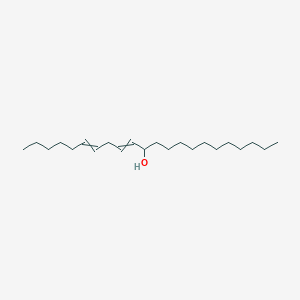
![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
